molecular formula C28H29NO3 B4998694 1-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione

1-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione

Cat. No.: B4998694
M. Wt: 427.5 g/mol
InChI Key: MKBYWOKTFUJBKR-UHFFFAOYSA-N
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Description

1-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione is a complex organic compound belonging to the anthracenedione family This compound is characterized by its unique structure, which includes an anthracene core substituted with amino and hydroxyphenyl groups

Preparation Methods

The synthesis of 1-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.

    Hydroxyphenyl Substitution: The hydroxyphenyl group is introduced via electrophilic aromatic substitution, often using tert-butyl hydroxyphenyl derivatives.

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracenedione core to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.

    Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but often include substituted anthracenediones and hydroquinones.

Scientific Research Applications

1-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione involves its interaction with biological macromolecules:

    DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Molecular Targets: The primary targets include DNA and topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

1-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione can be compared with other anthracenedione derivatives:

    Mitoxantrone: A well-known anticancer drug with a similar anthracenedione core but different substituents.

    Doxorubicin: Another anthracenedione derivative used in cancer therapy, known for its potent anticancer activity.

    Unique Features: The presence of the 3,5-ditert-butyl-4-hydroxyphenyl group in this compound provides unique steric and electronic properties, potentially enhancing its biological activity and stability.

Properties

IUPAC Name

1-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO3/c1-27(2,3)19-13-15(14-20(26(19)32)28(4,5)6)16-11-12-21(29)23-22(16)24(30)17-9-7-8-10-18(17)25(23)31/h7-14,32H,29H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBYWOKTFUJBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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